![molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6](/img/structure/B1257534.png)
1H-pyrazolo[4,3-b]pyridine
Overview
Description
1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is known for its diverse biological activities and has attracted significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolo[4,3-b]pyridine analogues with high yields and enantioselectivity . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which also yields the desired heterocyclic compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of dimethylformamide as a solvent. The raw material, 2-chloro-3-pyridyl formaldehyde, undergoes a ring-closure reaction with hydrochloric azanol, achieving an overall reaction yield of up to 85% .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
1H-Pyrazolo[4,3-b]pyridine derivatives have emerged as critical intermediates in the synthesis of various pharmaceuticals. Notably, they are being explored for their potential in treating neurological disorders and cancer. For example:
- C-Met Inhibitors : Compounds like Glumetinib have been identified as selective inhibitors of the oncoprotein c-Met, demonstrating antineoplastic activity against various cancer types .
- PD-1/PD-L1 Inhibitors : A series of derivatives have been designed to inhibit the programmed cell death-1 (PD-1) pathway, showing promising results in tumor immunotherapy .
Agricultural Chemistry
In agricultural applications, this compound is utilized in developing agrochemicals such as herbicides and fungicides. These compounds enhance crop yield and protection against pests and diseases. For instance:
- Fungicides : Research indicates that certain derivatives exhibit potent antifungal activity against pathogens like Fusarium oxysporum, with minimum inhibitory concentrations comparable to established antifungal agents .
Material Science
The compound plays a role in creating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials with improved performance characteristics.
Biochemical Research
This compound is extensively used in biochemical research, particularly for studying enzyme inhibition and receptor binding. Its applications include:
- Enzyme Inhibition Studies : The compound has been used to explore interactions with various enzymes, providing insights into biological pathways and potential therapeutic targets .
- Receptor Binding : Investigations into its binding affinity with receptors such as peroxisome proliferator-activated receptor alpha (PPARα) reveal its potential in regulating fatty acid metabolism and treating dyslipidemia .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds in complex mixtures. This application is vital for ensuring the accuracy of analytical methods employed in both research and industry.
Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Anticancer agents (e.g., C-Met inhibitors) | Selective inhibition of c-Met; potential in cancer therapy |
Immunotherapy (e.g., PD-1 inhibitors) | Potent inhibitors identified for PD-1/PD-L1 pathway | |
Agricultural Chemistry | Herbicides and fungicides | Effective against Fusarium oxysporum |
Material Science | Advanced materials (polymers, coatings) | Enhanced durability and environmental resistance |
Biochemical Research | Enzyme inhibition studies | Insights into biological pathways |
Receptor binding studies | Potential PPARα agonists for metabolic regulation | |
Analytical Chemistry | Standards for detection and quantification | Improved accuracy in analytical methods |
Case Studies
- Glumetinib's Antineoplastic Activity : A study demonstrated that Glumetinib effectively inhibits c-Met signaling pathways involved in tumor growth, highlighting its therapeutic potential against various cancers .
- PD-1/PD-L1 Interaction Inhibitors : Research on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives revealed their efficacy in blocking PD-1 interactions, showcasing their promise as novel immunotherapeutics .
- Antifungal Activity Against Fusarium oxysporum : A series of synthesized pyrazolo[4,3-b]pyridines exhibited significant antifungal properties comparable to traditional antifungal agents, suggesting their potential use in agricultural applications .
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its electronic properties and biological activity. This structural arrangement allows for distinct interactions with molecular targets, differentiating it from other pyrazolopyridine isomers .
Biological Activity
1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its role as an inhibitor in various cancer therapies, as well as its antimicrobial properties and other pharmacological effects.
Chemical Structure and Synthesis
This compound derivatives can be synthesized through various methods, including the use of readily available starting materials and innovative synthetic protocols. Recent advancements have highlighted efficient synthesis routes that facilitate the creation of libraries of substituted pyrazolo[4,3-b]pyridines, enhancing their potential for drug development .
FLT3 and CDK4 Inhibition
A notable study demonstrated that this compound derivatives act as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The optimized derivative, compound 23k, exhibited low nanomolar inhibitory activity with IC50 values of 11 nM for FLT3 and 7 nM for CDK4. In vivo studies using the MV4-11 xenograft tumor model showed a tumor growth inhibition rate of 67% when administered at a dose of 200 mg/kg, indicating significant antitumor efficacy .
FGFR Inhibition
Another series of derivatives was identified as potent fibroblast growth factor receptor (FGFR) inhibitors. Compound 7n was selected for in vivo evaluation due to its excellent in vitro potency and favorable pharmacokinetic properties. It demonstrated significant antitumor activity in an FGFR1-driven xenograft model, suggesting its potential as a therapeutic agent against cancers driven by FGFR signaling .
TBK1 Inhibition
Research also uncovered that certain this compound derivatives serve as potent TBK1 inhibitors, with compound 15y showing an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling pathways in immune cells, indicating its potential role in cancer therapy and immune modulation .
Antimicrobial Properties
Beyond anticancer activity, this compound derivatives have been investigated for their antimicrobial properties. They have shown promise against Mycobacterium tuberculosis and other pathogens, making them candidates for further exploration in infectious disease treatment .
Other Therapeutic Applications
The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its investigation in various other therapeutic areas:
- Neurological Disorders : Some derivatives have been reported as selective inhibitors for conditions like Alzheimer's disease.
- Inflammatory Diseases : They have also been explored as phosphodiesterase inhibitors in immune and inflammatory cells.
- Metabolic Disorders : Certain compounds exhibit activity against pathways involved in metabolic regulation.
Case Studies
Compound | Target | IC50 (nM) | Model | Activity |
---|---|---|---|---|
23k | FLT3 | 11 | MV4-11 xenograft | 67% tumor growth inhibition |
23k | CDK4 | 7 | MV4-11 xenograft | Significant antitumor effect |
15y | TBK1 | 0.2 | THP-1 cells | Inhibits IFN signaling |
7n | FGFR | Not specified | H1581 xenograft | Significant antitumor activity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1H-pyrazolo[4,3-b]pyridine derivatives, and how can regioselectivity be controlled during synthesis?
Methodological Answer: The synthesis often involves cyclocondensation of hydrazines with substituted pyridines or multicomponent reactions. For example, 7-bromo-1H-pyrazolo[4,3-b]pyridine is synthesized via nitration and reduction of 2-methyl-3-nitropyridin-4-ol, followed by bromination . Regioselectivity is controlled by substituent positioning on the pyridine ring and reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density distribution in intermediates.
Q. How are this compound derivatives initially screened for biological activity in academic settings?
Methodological Answer: Initial screening typically involves:
- In vitro assays : Kinase inhibition (e.g., c-Met, FGFR) using fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains via broth microdilution .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549, MDA-MB-231) .
Standardized protocols from the Journal of Medicinal Chemistry or Bioorganic Chemistry are recommended for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective kinase inhibition?
Methodological Answer:
- Core modifications : Substitution at the 3-position (e.g., sulfonyl groups) enhances c-Met selectivity (IC₅₀ < 10 nM) by forming hydrogen bonds with Lys1110 and Asp1222 .
- 6-position substituents : Hydroxyphenyl groups with ortho-fluorine improve ALK inhibition (IC₅₀ = 1.58 nM) via hydrophobic interactions with the P-loop .
- Head group bioisosteres : Replacing amides with pyrazolo[4,3-b]pyridine improves mGlu4 PAM potency (EC₅₀ = 43 nM) by enhancing metabolic stability .
Q. What experimental approaches resolve contradictions in potency data between enzymatic assays and cellular models?
Methodological Answer:
- Off-target profiling : Use kinome-wide screening (e.g., DiscoverX Eurofins) to identify non-target kinase interactions .
- Membrane permeability assessment : Compare logP values (e.g., >3.0 for optimal permeability) with cellular IC₅₀ discrepancies via Caco-2 monolayer assays .
- Metabolite identification : LC-MS/MS analysis of intracellular metabolites to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .
Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound-based therapeutics?
Methodological Answer:
- ADMET tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-position to reduce CYP3A4-mediated clearance .
- Formulation strategies : Use PEGylated nanoparticles for compounds with poor aqueous solubility (e.g., logS < -4.0) .
- Rodent PK studies : Monitor plasma half-life (t₁/₂) and bioavailability (F%) after oral administration; target t₁/₂ > 4 hrs and F% > 30% for preclinical candidates .
Q. Experimental Design & Data Analysis
Q. How to design a robust in vivo efficacy study for this compound derivatives in oncology?
Methodological Answer:
- Model selection : Use MET-amplified NSCLC xenografts for c-Met inhibitors or 6-OHDA-lesioned rodents for Parkinson’s disease models .
- Dosing regimen : Apply q.d. or b.i.d. dosing based on compound t₁/₂; include positive controls (e.g., crizotinib for ALK inhibition) .
- Endpoint analysis : Measure tumor volume (caliper) or dopamine levels (HPLC) with ANOVA followed by Tukey’s post hoc test (p < 0.05) .
Q. What computational tools are critical for predicting binding modes of this compound derivatives?
Methodological Answer:
- Docking : Use AutoDock Vina or Glide (Schrödinger) with crystal structures (e.g., c-Met PDB: 3LQ8) .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å) .
- Free energy calculations : Apply MM-GBSA to rank derivatives by ΔGbind; correlate with experimental IC₅₀ values .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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